![molecular formula C19H28O B13836071 (10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-4-en-3-one, also known as 4-androsten-3-one, is a steroidal compound with the molecular formula C19H28O. It is a key intermediate in the biosynthesis of androgens and estrogens, playing a crucial role in the production of testosterone and estrone. This compound is structurally characterized by a four-ring core, typical of steroids, with a ketone group at the third carbon position and a double bond between the fourth and fifth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through various chemical routes. One common method involves the oxidation of dehydroepiandrosterone (DHEA) using reagents such as chromium trioxide or pyridinium chlorochromate. Another approach is the microbial transformation of sterols, where microorganisms like Mycobacterium species convert sterols into androst-4-en-3-one through a series of enzymatic reactions .
Industrial Production Methods: In industrial settings, the production of androst-4-en-3-one often involves the use of biocatalysis. Microbial fermentation processes are employed to convert plant sterols into the desired steroid. This method is favored due to its efficiency and the ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it into androst-4-en-3-ol.
Substitution: It can undergo substitution reactions at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Androst-4-ene-3,17-dione.
Reduction: Androst-4-en-3-ol.
Substitution: Various halogenated and nucleophilic derivatives.
Scientific Research Applications
Androst-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroids and steroidal drugs.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Mechanism of Action
Androst-4-en-3-one exerts its effects primarily through its conversion to active androgens and estrogens. It serves as a precursor in the biosynthesis of testosterone and estrone. The conversion involves enzymatic reactions catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase. These enzymes facilitate the transformation of androst-4-en-3-one into its active forms, which then interact with androgen and estrogen receptors to exert their biological effects .
Comparison with Similar Compounds
Androst-4-en-3-one is structurally and functionally similar to several other steroidal compounds, including:
Androstenedione (Androst-4-ene-3,17-dione): A direct precursor to testosterone and estrone.
Testosterone (Androst-4-en-17β-ol-3-one): The primary male sex hormone.
Dehydroepiandrosterone (Androst-5-en-3β-ol-17-one): A precursor to androgens and estrogens.
Estrone (Estra-1,3,5(10)-triene-3-ol-17-one): A primary estrogen.
Uniqueness: Androst-4-en-3-one is unique in its role as an intermediate in the biosynthesis of both androgens and estrogens. Its ability to be converted into multiple biologically active steroids makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
MSEZLHAVPJYYIQ-QKBRSHRXSA-N |
Isomeric SMILES |
C[C@@]12CCCC1C3CCC4=CC(=O)CC[C@@]4(C3CC2)C |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
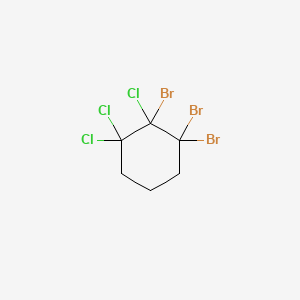
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
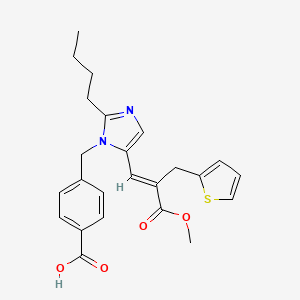
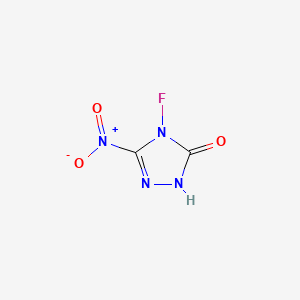
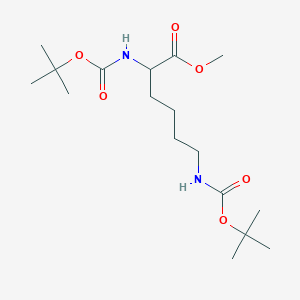

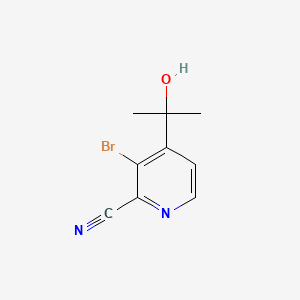
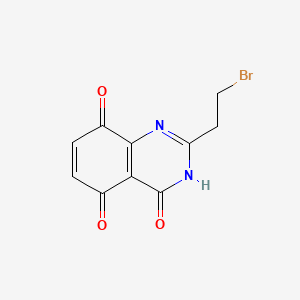

![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
